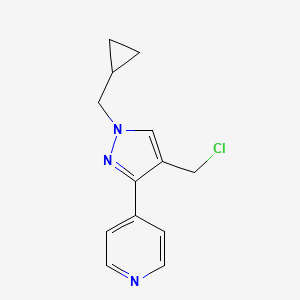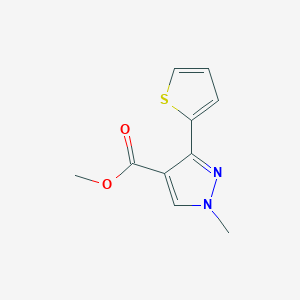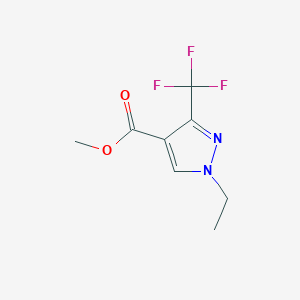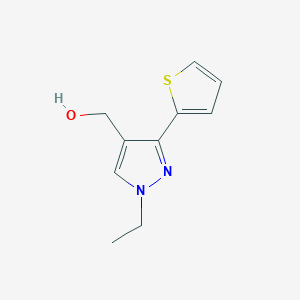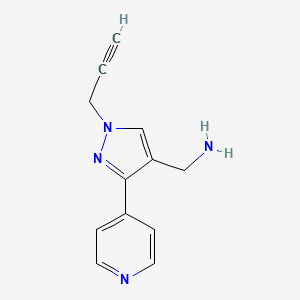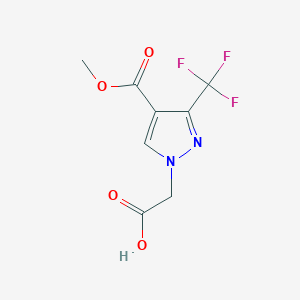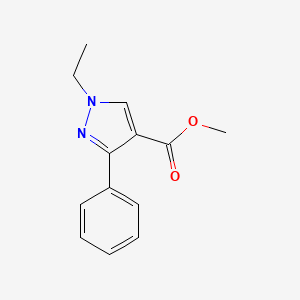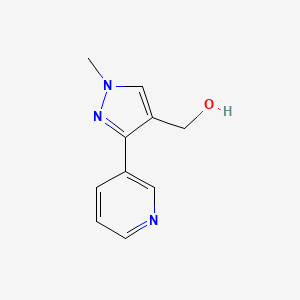![molecular formula C16H16ClNO5 B1482714 {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate CAS No. 2109535-20-6](/img/structure/B1482714.png)
{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate
Descripción general
Descripción
Synthesis Analysis
The synthesis of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate could potentially involve the reaction of benzyl chloride and ammonia . This is a common method for producing benzylamine compounds. The reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel, are also potential methods .Molecular Structure Analysis
The molecular structure of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with an additional chlorobenzyl group attached via an oxygen atom. The exact 3D structure would require further analysis.Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación
Oxidation and Catalysis
A study focused on oxalate oxidase model studies with substrate reactivity highlights the synthesis and structure of complexes related to oxalate interactions, which could be relevant in understanding the reactivity of oxalate compounds like "{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate" in oxidative environments or catalytic processes (Pawlak et al., 2015).
Organic Synthesis
Research on the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalates amides demonstrates the utility of oxalate intermediates in complex organic synthesis processes, potentially applicable to the synthesis or modification of compounds including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Scanlan et al., 2004).
Molecular Structure Studies
The investigation of layered tin(II) oxalates provides insights into the structural characteristics of oxalate-containing compounds, which could inform studies on the crystalline structure and properties of related compounds, including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Natarajan et al., 1999).
Chemical Modification and Functionalization
Research on the acylation of azaindoles offers a perspective on chemical modification strategies that could be applicable to amines and related structures, potentially relevant for modifying or functionalizing compounds similar to {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Zhang et al., 2002).
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.C2H2O4/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;3-1(4)2(5)6/h1-8H,9-10,16H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKOHJLQDLITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



